3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

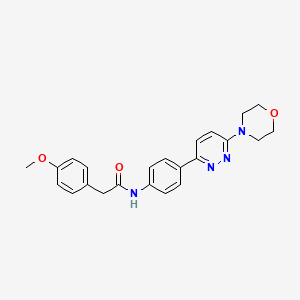

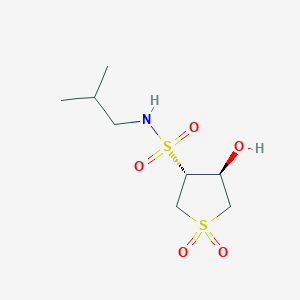

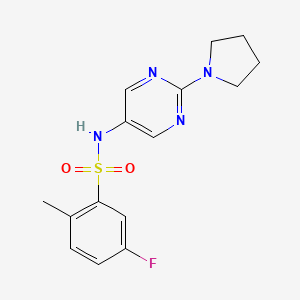

“3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C12H15N3O2 . It is also known by its IUPAC name "5-methyl-5-(2-phenylethyl)-2,4-imidazolidinedione" .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and molecular formula. It contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a methyl group, a phenylethyl group, and an amino group .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research has demonstrated innovative methods for synthesizing novel compounds from imidazolidine-2,4-dione derivatives, which serve as precursors or intermediates in the production of pharmacologically active molecules. For instance, the reaction of phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates leads to novel spiro-linked and imidazoline derivatives, showcasing the versatility of these compounds in creating structurally diverse molecules with potential biological activity (Klásek et al., 2010). Similarly, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione derivatives demonstrates a straightforward approach to analogues of imidazole alkaloids, indicating their significance in medicinal chemistry (Witchard & Watson, 2010).

Chemical Reaction Mechanisms and Synthesis Techniques

Studies have also focused on understanding the reaction mechanisms involving imidazolidine-2,4-dione derivatives and exploring efficient synthesis techniques. The investigation into the reactions of α-amino acid phenylhydrazides with levulinic acid to produce dihydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione derivatives highlights the influence of solvent polarity on reaction rates and the potential for creating bicyclic derivatives with defined stereochemistry (Verardo et al., 2004). Furthermore, the development of a one-pot microwave-assisted synthesis method for 3-(thien-3-yl)imidazolidine-2,4-dione analogs demonstrates the efficiency and practicality of modern synthesis approaches in producing optically pure derivatives (Brouillette et al., 2007).

Structural and Conformational Analysis

Research has not only focused on the synthesis of new compounds but also on the structural and conformational analysis of imidazolidine-2,4-dione derivatives. X-ray crystallography studies have provided insights into the unexpected structures and conformations of these compounds, which are crucial for understanding their reactivity and potential interactions in biological systems (Aydin et al., 2013).

Propiedades

IUPAC Name |

3-amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-12(10(16)15(13)11(17)14-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8,13H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXKYGNLIVLFHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)N)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methyl-5-(2-phenylethyl)imidazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

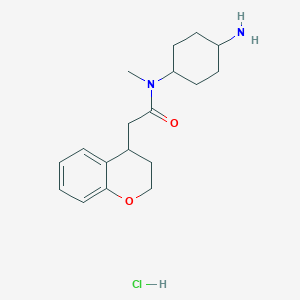

![N-(4-Aminocyclohexyl)-2-[(1S,2S)-2-benzylcyclopropyl]-N-methylacetamide;hydrochloride](/img/structure/B2720987.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2720988.png)

![N-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2720995.png)

![naphtho[2,1-b]furan-1(2H)-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2721003.png)